molecular formula C10H14ClNO3S B5270370 3-chloro-4-ethoxy-N-ethylbenzenesulfonamide

3-chloro-4-ethoxy-N-ethylbenzenesulfonamide

Cat. No.: B5270370
M. Wt: 263.74 g/mol
InChI Key: JEDMMYCDAVPASX-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-ethylbenzenesulfonamide: is an organic compound with the molecular formula C10H14ClNO3S . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. The presence of both chloro and ethoxy groups on the benzene ring, along with the sulfonamide functional group, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-ethoxy-N-ethylbenzenesulfonamide typically involves the following steps:

    Nitration of Ethylbenzene: Ethylbenzene is nitrated to form 4-ethoxy-1-nitrobenzene.

    Reduction: The nitro group is reduced to an amine group, resulting in 4-ethoxyaniline.

    Chlorination: The aniline derivative is then chlorinated to introduce the chloro group at the 3-position, forming 3-chloro-4-ethoxyaniline.

    Sulfonation: Finally, the aniline derivative undergoes sulfonation with chlorosulfonic acid, followed by reaction with ethylamine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in 3-chloro-4-ethoxy-N-ethylbenzenesulfonamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding phenol derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

    Hydrolysis Products: Hydrolysis typically yields 3-chloro-4-hydroxy-N-ethylbenzenesulfonamide.

Scientific Research Applications

Chemistry: 3-chloro-4-ethoxy-N-ethylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It serves as a model compound for understanding the behavior of sulfonamides in biological systems.

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt biological pathways. The chloro and ethoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • 4-chloro-3-ethoxy-N-ethylbenzenesulfonamide
  • 3-chloro-4-methoxy-N-ethylbenzenesulfonamide
  • 3-chloro-4-ethoxy-N-methylbenzenesulfonamide

Comparison: 3-chloro-4-ethoxy-N-ethylbenzenesulfonamide is unique due to the specific positioning of the chloro and ethoxy groups on the benzene ring. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-chloro-4-ethoxy-N-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S/c1-3-12-16(13,14)8-5-6-10(15-4-2)9(11)7-8/h5-7,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDMMYCDAVPASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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